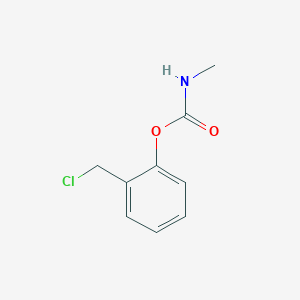![molecular formula C8H9N3O2S B14703547 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one CAS No. 25221-51-6](/img/structure/B14703547.png)
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrimidothiazines This compound is characterized by a fused ring system containing both pyrimidine and thiazine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one typically involves the condensation of 6-substituted 5-aminopyrimidine-4(3H)-thiones with chloroacetic acid or its ethyl ester, ethyl bromomalonate, or ethyl α-bromopropionate . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4- or 6-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidothiazines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique electronic or optical properties .
Wirkmechanismus
The mechanism of action of 4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer cells, it may induce apoptosis through the activation of caspases or inhibition of key signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Lacks the ethoxy group at the 4-position.
4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Contains a methyl group instead of an ethoxy group.
4-Benzyl-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: Contains a benzyl group at the 4-position.
Uniqueness
4-Ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs .
Eigenschaften
CAS-Nummer |
25221-51-6 |
|---|---|
Molekularformel |
C8H9N3O2S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
4-ethoxy-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C8H9N3O2S/c1-2-13-7-6-8(10-4-9-7)14-3-5(12)11-6/h4H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
UCYALYZNPTWSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=NC=N1)SCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


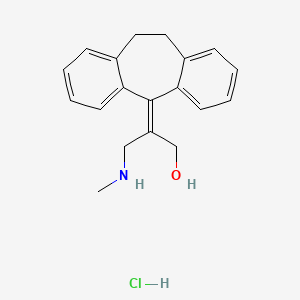
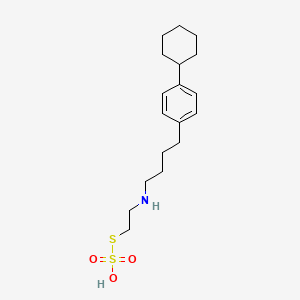
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
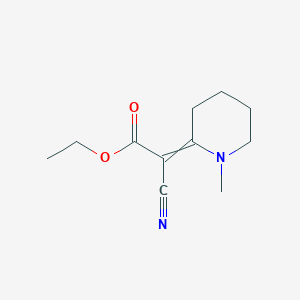

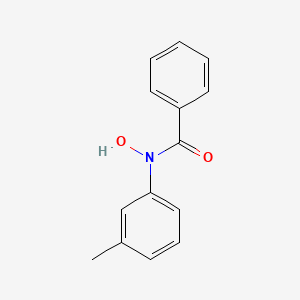
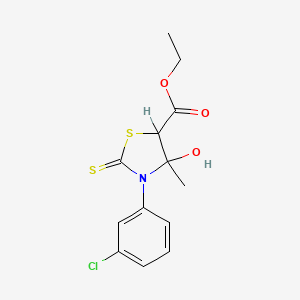

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)




